molecular formula C12H11ClN4O3 B12997556 Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate

Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate

Cat. No.: B12997556
M. Wt: 294.69 g/mol
InChI Key: YHWZHSNWGBCTBI-UHFFFAOYSA-N
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Description

Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino and carbamoyl groups: These functional groups can be introduced through nucleophilic substitution reactions.

    Chlorination of the benzoate ring:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or the chlorobenzoate to a hydroxybenzoate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate
  • Methyl 5-(5-amino-1H-pyrazol-1-yl)-2-chlorobenzoate
  • Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-benzoate

Uniqueness

Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate is unique due to the specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of both amino and carbamoyl groups on the pyrazole ring, along with the chlorobenzoate moiety, may confer distinct properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C12H11ClN4O3

Molecular Weight

294.69 g/mol

IUPAC Name

methyl 5-(5-amino-4-carbamoylpyrazol-1-yl)-2-chlorobenzoate

InChI

InChI=1S/C12H11ClN4O3/c1-20-12(19)7-4-6(2-3-9(7)13)17-10(14)8(5-16-17)11(15)18/h2-5H,14H2,1H3,(H2,15,18)

InChI Key

YHWZHSNWGBCTBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2C(=C(C=N2)C(=O)N)N)Cl

Origin of Product

United States

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